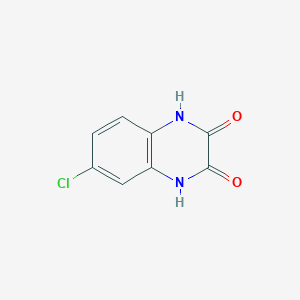

6-Chloroquinoxaline-2,3-diol

Vue d'ensemble

Description

6-Chloro-1,4-dihydro-quinoxaline-2,3-dione est un composé hétérocyclique appartenant à la famille des quinoxalines. Les quinoxalines sont des hétérocycles contenant de l’azote connus pour leurs diverses activités biologiques et leurs applications en chimie médicinale. Ce composé est caractérisé par la présence d’un atome de chlore en position 6 et d’une structure centrale de dihydro-quinoxaline-2,3-dione. Il a suscité un intérêt considérable en raison de ses propriétés pharmacologiques potentielles et de son rôle de brique élémentaire dans la synthèse de diverses molécules bioactives.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione peut être réalisée par plusieurs méthodes. Une approche efficace implique la condensation d’une o-phénylènediamine substituée avec de l’acide oxalique dans des conditions sans solvant. Cette méthode utilise un simple broyage à température ambiante, ce qui se traduit par une économie d’atomes élevée et un impact environnemental minimal .

Une autre méthode implique l’utilisation de catalyseurs et de techniques spéciales pour améliorer le rendement et la pureté du produit. Par exemple, la réaction de la 6-chloro-o-phénylènediamine avec de l’acide oxalique en présence d’un catalyseur approprié peut conduire à la formation de la 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione .

Méthodes de production industrielle

La production industrielle de la 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. L’utilisation de réacteurs à flux continu et de processus automatisés peut améliorer l’efficacité et la capacité de production .

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at the 6-position undergoes nucleophilic substitution under specific conditions, enabling functionalization for targeted applications.

Key Reagents and Products

Mechanistic Insights :

-

Aromatic nucleophilic substitution (SNAr) dominates due to electron-withdrawing effects of the quinoxaline ring, activating the C–Cl bond for displacement .

-

Polar aprotic solvents (e.g., DMF) and bases (e.g., NaH) enhance reaction rates by stabilizing transition states .

Oxidation and Reduction Reactions

The hydroxyl groups and quinoxaline core participate in redox transformations:

Oxidation

-

Products : Quinoxaline-2,3-dione derivatives via hydroxyl group oxidation .

-

Application : Generates intermediates for antitumor agents .

Reduction

Cyclization and Condensation Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

Cyclization with Amines/Thiols

Example Pathway :

-

Condensation with acrylic acid derivatives forms 3-(3-phenylquinoxalin-2-ylsulfanyl)propanamides .

-

Subsequent treatment with NaNO₂/HCl yields azide intermediates, which react with amino acid esters to generate bioactive hybrids .

Biological Activity and Receptor Interactions

While not a direct reaction, biological activity correlates with chemical modifications:

Serotonin Receptor Modulation

-

Substituent Effects :

Enzyme Inhibition

-

DNA Gyrase/Topoisomerase II : Chlorine and hydroxyl groups facilitate hydrogen bonding with enzyme active sites, inhibiting bacterial/cancer cell proliferation .

Stability and Degradation

Applications De Recherche Scientifique

Medicinal Chemistry

6-Chloroquinoxaline-2,3-diol has been explored for its potential therapeutic effects:

- Antimicrobial Activity : Studies indicate that it effectively inhibits bacterial growth by targeting DNA gyrase, essential for bacterial DNA replication. This mechanism positions it as a candidate for developing new antibiotics .

- Antifungal Properties : The compound has also shown promising antifungal activity, suggesting its potential in treating fungal infections.

- Anticancer Potential : Preliminary findings suggest that the compound may inhibit topoisomerase II, an enzyme crucial for DNA unwinding during cell division. This inhibition could prevent cancer cell proliferation, highlighting its potential as an anticancer agent.

Neurological Applications

Research has indicated that this compound may interact with serotonin receptors, which are implicated in various neurological functions. Its modulation of these receptors could pave the way for treatments related to mood disorders and other neurological conditions .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in:

- Agrochemicals : It serves as a precursor for synthesizing pesticides and herbicides due to its biological activity against pests .

- Dyes and Pigments : The unique chemical structure allows it to be used in producing various dyes and industrial chemicals.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of DNA gyrase activity, which is critical for bacterial replication.

Case Study 2: Anticancer Activity

Research published in pharmacological journals indicated that derivatives of this compound show potent inhibition of cancer cell lines by targeting topoisomerase II. This suggests its potential as a lead compound in anticancer drug development.

Case Study 3: Neuropharmacology

Investigations into the interaction of this compound with serotonin receptors revealed its potential role in modulating neurotransmitter systems, which could be beneficial in developing treatments for depression and anxiety disorders .

Limitations and Future Directions

Despite the promising applications of this compound, several challenges remain:

- Toxicity and Pharmacokinetics : Comprehensive studies on toxicity profiles and pharmacokinetic properties are lacking. Future research should focus on detailed assessments to understand safety and efficacy better.

- Availability : Limited availability of the compound poses challenges for extensive research. Efforts should be made to optimize synthetic routes for better accessibility.

Future research directions include:

Mécanisme D'action

Le mécanisme d’action de la 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un antagoniste ou un inhibiteur de certaines enzymes et de certains récepteurs, ce qui entraîne ses effets pharmacologiques. Par exemple, il peut inhiber l’activité des enzymes impliquées dans le stress oxydatif, l’inflammation et la prolifération cellulaire . Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application spécifique et du contexte d’utilisation .

Comparaison Avec Des Composés Similaires

La 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione peut être comparée à d’autres composés similaires, tels que :

1,4-Dihydro-quinoxaline-2,3-dione : Elle ne possède pas l’atome de chlore en position 6, ce qui se traduit par des propriétés chimiques et biologiques différentes.

6-Méthyl-1,4-dihydro-quinoxaline-2,3-dione : Elle contient un groupe méthyle au lieu d’un atome de chlore, ce qui entraîne des variations de réactivité et d’activité pharmacologique.

6-Bromo-1,4-dihydro-quinoxaline-2,3-dione : La présence d’un atome de brome au lieu du chlore peut influencer la réactivité et les effets biologiques du composé.

La singularité de la 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione réside dans son modèle de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes par rapport à ses analogues .

Activité Biologique

6-Chloroquinoxaline-2,3-diol is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C8H5ClN2O2

- Molecular Weight : 196.59 g/mol

- IUPAC Name : 6-chloro-1,4-dihydroquinoxaline-2,3-dione

The compound features a chloro group at the 6-position and hydroxyl groups at the 2 and 3 positions of the quinoxaline ring. These structural characteristics are crucial for its biological activity.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

-

Antimicrobial Activity :

- The compound has been evaluated for its antibacterial properties against various strains. Studies indicate that it effectively inhibits bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial DNA replication.

-

Antifungal Activity :

- In addition to its antibacterial effects, it shows promising antifungal properties, making it a candidate for developing new antifungal agents.

-

Anticancer Potential :

- Preliminary studies suggest that this compound may inhibit topoisomerase II, an enzyme involved in DNA unwinding during cell division. This inhibition could prevent cancer cell proliferation, highlighting its potential as an anticancer agent.

- Neurological Applications :

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- DNA Gyrase Inhibition : This interaction is critical for its antimicrobial properties.

- Topoisomerase II Inhibition : This mechanism underlies its potential anticancer effects.

- Serotonin Receptor Modulation : The compound may act on serotonin receptors, which are implicated in various neurological functions.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Limitations and Future Directions

Despite the promising biological activities of this compound, several limitations hinder further development:

- Toxicity and Pharmacokinetics : Comprehensive studies on the toxicity profile and pharmacokinetic properties are lacking.

- Availability : Limited availability of the compound poses challenges for extensive research.

Future research should focus on:

- Detailed toxicity assessments.

- Pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion.

- Exploring derivatives of this compound to enhance efficacy and reduce toxicity.

Propriétés

IUPAC Name |

6-chloro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOLFZACEWWIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064436 | |

| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-79-8 | |

| Record name | 6-Chloro-1,4-dihydro-2,3-quinoxalinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dichloroquinoxaline-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6639-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1,4-dihydroquinoxaline-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.